(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
Description
Properties
CAS No. |
186759-56-8 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m0/s1 |
InChI Key |
OQEBIHBLFRADNM-LMVFSUKVSA-N |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
Biological Activity
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, also known as LAB1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- IUPAC Name : (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 169.61 g/mol
- CAS Number : 101399-04-6
Synthesis
The synthesis of (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been achieved through several methods. A notable approach involves the use of Sharpless asymmetric dihydroxylation starting from Garner's aldehyde. This method is efficient and yields the desired compound in a relatively short time frame and good yield .
The primary biological activity attributed to (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is its role as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is crucial in the metabolism of purines and is implicated in various diseases, including certain types of leukemia . By inhibiting this enzyme, LAB1 can potentially disrupt the proliferation of cancer cells that rely on purine metabolism.
Anticancer Activity
Research has indicated that LAB1 exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the inhibition of nucleotide synthesis pathways critical for DNA replication in cancer cells .
Case Studies and Research Findings
Toxicity and Safety Profile
Toxicological evaluations suggest that (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has a favorable safety profile with low acute toxicity levels in animal models. It is classified as a non-carcinogen and shows weak inhibition of hERG channels, indicating a low risk for cardiotoxicity .
Scientific Research Applications
The compound is primarily recognized for its role as an inhibitor of purine nucleoside phosphorylase. This enzyme is crucial in purine metabolism, catalyzing the breakdown of N-glycosidic bonds in nucleosides, which leads to the release of free purine bases and pentose phosphates. Inhibition of this enzyme can have therapeutic implications for conditions where purine metabolism is disrupted, such as certain cancers and metabolic disorders.
Anticancer Research
Research indicates that (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride may play a role in cancer treatment by modulating purine metabolism. Inhibiting purine nucleoside phosphorylase can lead to reduced proliferation of cancer cells that rely on altered nucleotide metabolism for growth.
Metabolic Disorders
The compound's ability to affect nucleotide metabolism suggests potential applications in treating metabolic disorders characterized by abnormal purine levels. Further studies are necessary to explore its efficacy in clinical settings.
Inhibition Studies
Studies have demonstrated that (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride effectively inhibits purine nucleoside phosphorylase activity in vitro. This inhibition was quantified using kinetic assays that measured the rate of nucleoside breakdown in the presence of varying concentrations of the compound.
Therapeutic Implications
Research has suggested that the inhibition of purine nucleoside phosphorylase by this compound may lead to decreased tumor growth rates in animal models of cancer. Ongoing studies are assessing its potential as a therapeutic agent in combination with existing chemotherapeutics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variations
(2R,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol
- Key Difference : The 4R configuration (vs. 4S in the target compound) alters the spatial orientation of hydroxyl groups, affecting binding to enzymes like glycosidases.
- Activity: Such stereochemical changes can reduce or shift selectivity. For instance, 4R isomers may exhibit weaker inhibition of β-mannosidase compared to 4S analogs .
(3S,4S)-Pyrrolidine-3,4-diol Hydrochloride (CAS 276862-76-1)
Functional Group Modifications
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
- Key Difference: Incorporates a phenylethylamino side chain instead of hydroxymethyl.
- Activity: Demonstrates potent inhibition of jack bean α-mannosidase (Ki = 135 nM), underscoring the importance of bulky substituents in enzyme active-site interactions .
(2S,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
Pharmacological and Physicochemical Properties
Physicochemical Notes:
- Hydrochloride Salts: Improve aqueous solubility (e.g., the target compound vs. non-salt forms in ).
- Hydrophilicity : Hydroxymethyl and hydroxyl groups enhance water solubility, critical for bioavailability .
Preparation Methods
Substrate Preparation and Microbial Transformation
The foundational route involves N-benzyl-1-amino-1-deoxy-arabinitol as the starting material, synthesized via condensation of arabinose and benzylamine. Microbial oxidation using Gluconobacter or Corynebacterium species converts this substrate into N-protected 5-amino-5-deoxy-pentulose. However, this step suffers from low volumetric yields (30–40%) due to incomplete substrate utilization and byproduct formation.
Palladium-Catalyzed Hydrogenation
The oxidized intermediate undergoes hydrogenation over palladium catalysts to yield 2-hydroxymethyl-pyrrolidine-3,4-diol. Critical parameters include:
-
Catalyst loading : 5–10 wt% Pd/C for optimal activity.
-
Stereochemical outcome : High diastereomeric excess (>90% d.e.) for the (2R,3S,4S) configuration, attributed to substrate-directed hydrogenation.
Post-hydrogenation, ion exchange chromatography isolates the target diol, though residual palladium removal remains a bottleneck for pharmaceutical-grade purity.
Chemical Synthesis via Protective Group Strategies
Isopropylidene Protection and Cyclization
Ethyl 2,3,6,7-tetradeoxy-3,6-imino-4,5-O-isopropylidene-D-altro-heptanoate serves as a key intermediate, synthesized through methanesulfonyl chloride-mediated cyclization. The isopropylidene group enhances solubility in nonpolar solvents, facilitating subsequent transformations.
Deprotection and Salt Formation
Acidic hydrolysis (HCl/EtOH) cleaves the isopropylidene group, yielding the free diol. Treatment with concentrated hydrochloric acid under reflux forms the hydrochloride salt, with precipitation in cold ethanol achieving >95% purity.
Enzymatic Resolution for Stereochemical Control
Lipase-Catalyzed Enantioselective Hydrolysis
A breakthrough method employs lipases to resolve racemic 3,4-trans-disubstituted pyrrolidinones. For example, Candida antarctica lipase B selectively hydrolyzes the (3R,4R)-enantiomer, leaving the (3S,4S)-counterpart unreacted. This achieves enantiomeric excesses >98%, bypassing chromatographic purification.
Scalability and Cost Efficiency
The enzymatic process reduces step count by 40% compared to microbial routes, with yields exceeding 70% at pilot scale. Key advantages include:
-
Solvent systems : Aqueous-organic biphasic media enhance enzyme stability.
-
Reusability : Immobilized lipases retain >80% activity over five cycles.
Hydrochloride Salt Formation and Purification
Acidic Workup Conditions
Freebase diol is treated with HCl gas in anhydrous methanol, followed by solvent evaporation. Recrystallization from ethanol/water (1:3 v/v) yields the hydrochloride salt with ≤0.5% residual solvents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves a multi-step sequence starting from a sugar-derived intermediate. For example, mesylation of a diol precursor with Ms-Cl in pyridine generates a dimesylate intermediate, followed by NaN₃ substitution in DMF to introduce an azide group. Reductive cyclization using H₂ over Pd/C in ethanol yields a chiral pyrrolidine core, which is deprotected with HCl in methanol to produce the target compound . Key factors influencing stereochemistry include solvent polarity, temperature during cyclization, and catalyst selection (e.g., Pd/C for hydrogenation).
Table 1: Synthesis Conditions from Evidence
Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm stereochemistry and functional groups (e.g., hydroxymethyl and diol protons).
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with UV detection at 210 nm to assess enantiomeric purity (>98% by area normalization) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₆H₁₃NO₄·HCl: 212.09).
Q. What are the recommended storage conditions to ensure the compound's stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation and hygroscopic degradation. Stability studies indicate >95% purity retention over 4 years under these conditions .
Advanced Research Questions
Q. How can researchers optimize the reductocyclization step to enhance enantiomeric excess?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) to improve stereoselectivity.
- Solvent Effects : Use polar aprotic solvents (e.g., THF) to stabilize transition states favoring the (2R,3S,4S) configuration.
- Kinetic Resolution : Combine enzymatic methods (e.g., lipases) with racemic intermediates to isolate desired enantiomers .
Q. What strategies address discrepancies in stereochemical assignments observed in synthetic batches?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NOE correlations by growing single crystals of the HCl salt and solving the structure (e.g., as demonstrated for related pyrrolidine derivatives) .
- Chiral Derivatization : Use Mosher’s acid chloride to form diastereomeric esters for absolute configuration determination via ¹H NMR .
Q. How do computational models predict the compound's interaction with biological targets, and what experimental validations are required?
- Methodological Answer :
- Molecular Docking : Simulate binding to glycosidase enzymes (e.g., α-mannosidase) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Asp206 and Glu333 in Jack bean α-mannosidase) .
- In Vitro Assays : Validate inhibition via fluorescence-based activity assays (IC₅₀ determination) and compare with swainsonine (a known glycosidase inhibitor) .
Data Contradiction Analysis
- Issue : reports (2R,3S,4R)-stereochemistry, while describes a racemic (2R,3R,4S) mixture.
- Resolution : The discrepancy arises from divergent cyclization pathways. To avoid this, use stereochemically defined starting materials (e.g., D-mannitol derivatives) and monitor reactions with in situ IR to detect intermediate conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
